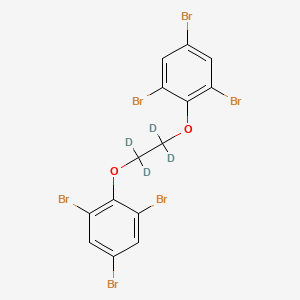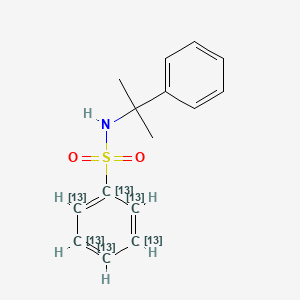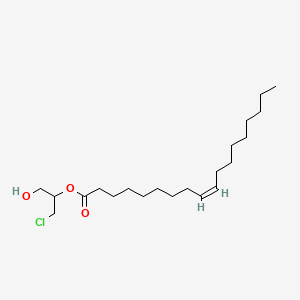
rac 2-Oleoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 2-Oleoyl-3-chloropropanediol: is a monoacylglycerol compound characterized by the presence of a chloride group at the sn-1 position and an oleic acid moiety at the sn-2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Oleoyl-3-chloropropanediol typically involves the esterification of oleic acid with 3-chloropropane-1,2-diol. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the purification and isolation of the final product. The use of high-purity reagents and advanced separation techniques ensures the production of a compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: rac 2-Oleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction Reactions: The hydroxyl group in the compound can undergo oxidation to form carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives of this compound.
Oxidation and Reduction Reactions: Products include aldehydes, ketones, and alcohols.
Scientific Research Applications
rac 2-Oleoyl-3-chloropropanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Studied for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of rac 2-Oleoyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
rac 1-Oleoyl-3-chloropropanediol: Another chlorinated derivative of oleoyl propanediol, used in similar research applications.
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5: An isotopically labeled version used in stable isotope labeling studies.
Uniqueness: rac 2-Oleoyl-3-chloropropanediol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(1-chloro-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEOYUUMBWVKDM-KTKRTIGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858248 |
Source


|
| Record name | 1-Chloro-3-hydroxypropan-2-yl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915297-48-2 |
Source


|
| Record name | 1-Chloro-3-hydroxypropan-2-yl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
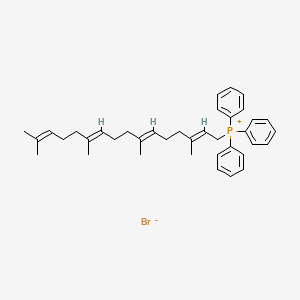
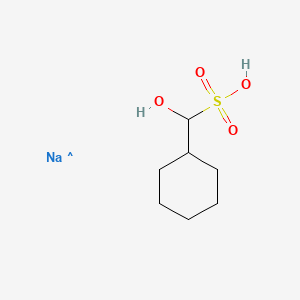


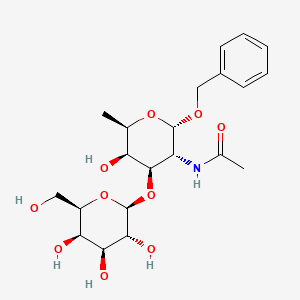
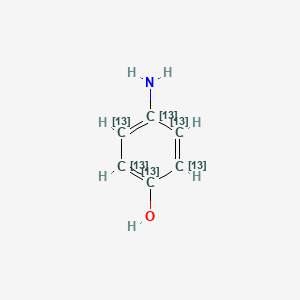
![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)
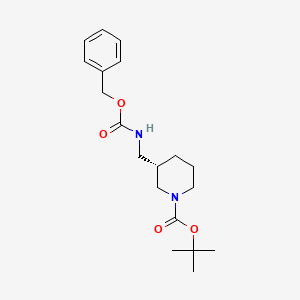

![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)
